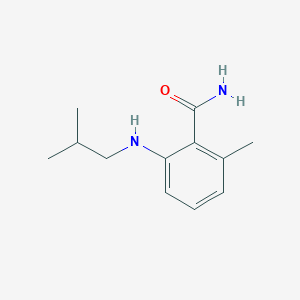
2-Methyl-6-(2-methylpropylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(2-methylpropylamino)benzamide, also known as MPMB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the G-protein coupled receptor, GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 has been shown to increase insulin secretion and promote the release of incretin hormones, which makes it an attractive target for the treatment of type 2 diabetes and obesity.
作用機序
2-Methyl-6-(2-methylpropylamino)benzamide exerts its pharmacological effects by selectively blocking the activation of GPR119 by endogenous ligands and synthetic agonists. GPR119 is a member of the G-protein coupled receptor family, which plays a critical role in the regulation of insulin secretion and glucose metabolism. The activation of GPR119 by agonists has been shown to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which promote insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
2-Methyl-6-(2-methylpropylamino)benzamide has been shown to inhibit the activation of GPR119 by endogenous ligands and synthetic agonists in vitro and in vivo. In pancreatic beta cells, 2-Methyl-6-(2-methylpropylamino)benzamide has been shown to block the stimulatory effects of GPR119 agonists on insulin secretion. In intestinal L cells, 2-Methyl-6-(2-methylpropylamino)benzamide has been shown to block the release of incretin hormones in response to GPR119 agonists. These effects suggest that 2-Methyl-6-(2-methylpropylamino)benzamide may have potential therapeutic benefits in the treatment of type 2 diabetes and obesity.
実験室実験の利点と制限
One of the major advantages of using 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research is its high selectivity for GPR119. This allows researchers to specifically target the receptor and investigate its role in various physiological processes. However, one of the limitations of using 2-Methyl-6-(2-methylpropylamino)benzamide is its relatively low potency compared to other GPR119 antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could potentially lead to non-specific effects on other receptors.
将来の方向性
There are several future directions for the use of 2-Methyl-6-(2-methylpropylamino)benzamide in scientific research. One potential direction is the development of more potent and selective GPR119 antagonists for the treatment of type 2 diabetes and obesity. Another potential direction is the investigation of the role of GPR119 in other physiological processes, such as energy metabolism and inflammation. Additionally, the use of 2-Methyl-6-(2-methylpropylamino)benzamide in combination with other compounds, such as GLP-1 receptor agonists, may provide a more effective treatment strategy for type 2 diabetes and obesity.
合成法
The synthesis of 2-Methyl-6-(2-methylpropylamino)benzamide involves several steps, including the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylpropylamine to form the amide product, which is subsequently treated with sodium hydride and methyl iodide to introduce the methyl group at the amino nitrogen. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-Methyl-6-(2-methylpropylamino)benzamide has been extensively studied in various scientific fields, including pharmacology, endocrinology, and neuroscience. In pharmacology, 2-Methyl-6-(2-methylpropylamino)benzamide has been used as a tool compound to investigate the role of GPR119 in insulin secretion and glucose homeostasis. In endocrinology, 2-Methyl-6-(2-methylpropylamino)benzamide has been used to explore the potential therapeutic benefits of GPR119 agonists in the treatment of type 2 diabetes and obesity. In neuroscience, 2-Methyl-6-(2-methylpropylamino)benzamide has been used to study the role of GPR119 in the regulation of food intake and energy balance.
特性
IUPAC Name |
2-methyl-6-(2-methylpropylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)7-14-10-6-4-5-9(3)11(10)12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQOQWSPPGYQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

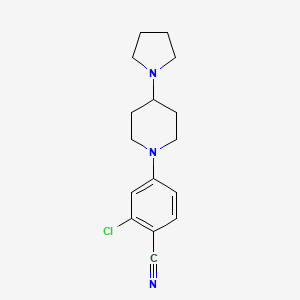

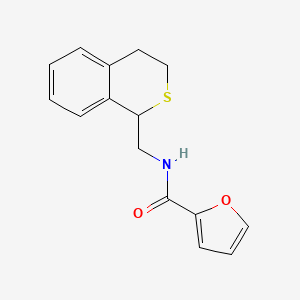




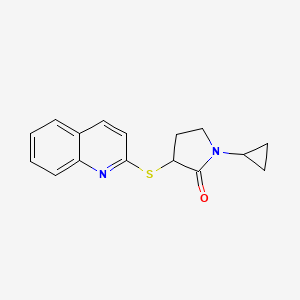

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
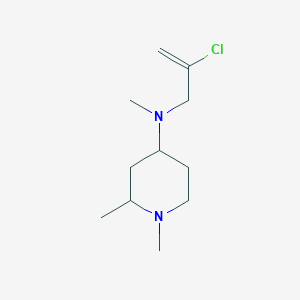
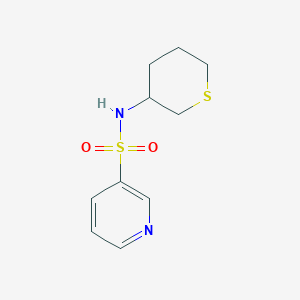

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)